molecular formula C21H20N4O3S2 B2543751 ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate CAS No. 847402-34-0

ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate

Cat. No.: B2543751
CAS No.: 847402-34-0
M. Wt: 440.54
InChI Key: OFMNHUBFONWQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate is an intricate chemical compound known for its unique structure and diverse range of applications. The compound is characterized by its combination of benzo[d]thiazole, triazole, and thioester functional groups, which contribute to its rich chemical reactivity and potential in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate typically involves a multi-step reaction process. One common synthetic route includes the following steps:

  • Synthesis of 2-oxobenzo[d]thiazole: : This can be achieved via the reaction of o-aminothiophenol with phosgene.

  • Formation of 4-phenyl-4H-1,2,4-triazole: : This step involves cyclization of appropriate hydrazine derivatives with phenyl acetic acid.

  • Condensation Reaction: : The benzo[d]thiazole and triazole components are linked through a thioether bond, typically formed by nucleophilic substitution reactions.

  • Esterification: : Finally, ethyl propanoate is introduced to form the ester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of each of these steps for large-scale synthesis, focusing on yields, purity, and cost-effectiveness. Methods such as continuous flow synthesis could be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can modify the ketone group of the benzo[d]thiazole ring.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and thioester moiety.

Common Reagents and Conditions

  • Oxidation: : Agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: : Conditions for substitution vary widely depending on the desired transformation, with common reagents including halides, acids, and bases.

Major Products

  • Oxidation: : Produces sulfoxides or sulfones.

  • Reduction: : Yields alcohols or amines depending on the site of reduction.

  • Substitution: : Leads to a variety of derivatives with modified functional groups.

Scientific Research Applications

Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate has significant potential across several fields:

  • Chemistry: : Used as a building block for more complex molecules.

  • Biology: : Investigated for its potential bioactivity, including antimicrobial and anticancer properties.

  • Medicine: : Potential as a pharmaceutical intermediate.

  • Industry: : Applications in material science, particularly in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism by which ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate exerts its effects often involves interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and DNA.

  • Pathways: : The compound may interfere with enzymatic activity or receptor signaling, affecting cellular processes such as replication, transcription, and signal transduction.

Comparison with Similar Compounds

Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate stands out due to its unique combination of functional groups. Similar compounds include:

  • Mthis compound: : Differing by the methyl ester instead of ethyl.

  • Ethyl 2-((5-((2-hydroxybenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate: : Featuring a hydroxyl group instead of a ketone on the benzo[d]thiazole ring.

This compound's unique structure and reactivity make it a subject of ongoing research and application in various scientific disciplines.

Properties

IUPAC Name

ethyl 2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-3-28-19(26)14(2)29-20-23-22-18(25(20)15-9-5-4-6-10-15)13-24-16-11-7-8-12-17(16)30-21(24)27/h4-12,14H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMNHUBFONWQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.